3-chloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Overview
Description
3-chloro-N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
The synthesis of 3-chloro-N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multi-step reactions starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the thieno[3,4-c]pyrazole core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the chlorophenyl group: This step involves the substitution reaction where the chlorophenyl group is introduced into the thieno[3,4-c]pyrazole core.
Formation of the benzamide moiety: This involves the reaction of the intermediate compound with benzoyl chloride under suitable conditions to form the final product.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
3-chloro-N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific groups in the molecule are replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-chloro-N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways in biological systems. The compound may bind to certain enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of inflammatory responses.
Comparison with Similar Compounds
3-chloro-N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide can be compared with other similar compounds, such as:
3-chloro-N-(4-chlorophenyl)benzamide: This compound has a similar structure but lacks the thieno[3,4-c]pyrazole ring system.
Fenvalerate: This compound contains a chlorophenyl group and is used as an insecticide.
Properties
Molecular Formula |
C18H13Cl2N3O3S |
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Molecular Weight |
422.3 g/mol |
IUPAC Name |
3-chloro-N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C18H13Cl2N3O3S/c19-12-4-6-14(7-5-12)23-17(15-9-27(25,26)10-16(15)22-23)21-18(24)11-2-1-3-13(20)8-11/h1-8H,9-10H2,(H,21,24) |
InChI Key |
GMDQRFMRAIXWID-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)Cl)NC(=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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